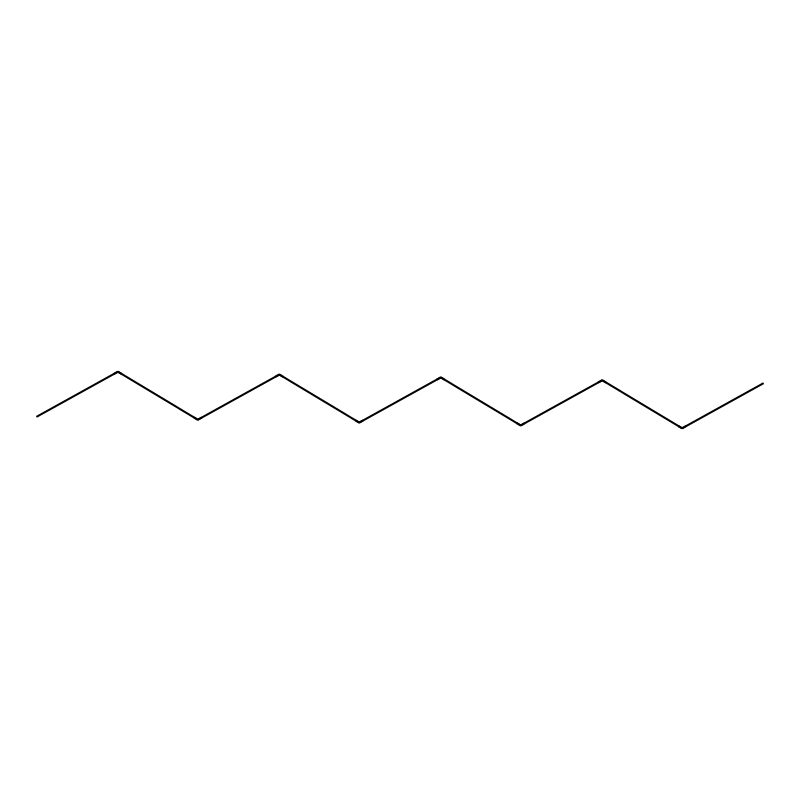

Decane

CH3(CH2)8CH3

C10H22

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)8CH3

C10H22

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.65e-07 M

In water, 5.20X10-2 mg/L at 25 °C

In distilled water, 0.009 mg/L at 20 °C; in salt water, 0.087 mg/L at 20 °C

Miscible with ethanol; soluble in ether; slightly soluble in carbon tetrachloride

Solubility in water: none

Synonyms

Canonical SMILES

Solvent:

- Decane's low polarity and immiscibility with water make it a valuable non-polar solvent in various research settings. It readily dissolves non-polar organic compounds, making it ideal for:

Reference Standard:

- Due to its well-defined chemical structure and consistent properties, decane serves as a standard for various analytical techniques:

Research Model Molecule:

- Decane's simple structure and relatively large size make it a model molecule for studying:

- The behavior of n-alkanes in biological systems, including their interaction with membranes and potential toxicity

- The properties of liquid alkanes, such as their phase transitions and thermodynamic properties

- The development and optimization of computational methods for studying alkane-based systems

Other Applications:

Decane is an alkane hydrocarbon with the chemical formula . It is a colorless liquid at room temperature, characterized by a strong odor. As a member of the alkane family, decane consists of a straight-chain structure, typically referred to as normal-decane or n-decane, which has the molecular structure . This compound is primarily found in various fuels, including diesel and kerosene, and is also utilized as a solvent in paint manufacturing and other industrial applications .

Properties of Decane- Molar Mass: 142.3 grams/mole

- Melting Point: -30 °C

- Boiling Point: 174 °C

- Energy Density: 44.2 MJ/kg

- Solubility: Insoluble in water; nonpolar solvent .

Decane primarily undergoes combustion reactions, similar to other alkanes. The complete combustion of decane in the presence of sufficient oxygen produces carbon dioxide and water:

This reaction is exothermic, releasing heat energy and exhibiting a negative enthalpy change (ΔH) value . In conditions with limited oxygen, incomplete combustion can lead to the formation of carbon monoxide as well.

Additionally, decane can participate in various oxidation reactions under high temperatures and pressures, which are significant in combustion processes. The initial reactions often involve bond breaking and hydrogen abstraction .

Research indicates that decane exhibits low biological activity. It is generally considered non-toxic at low concentrations but can cause irritation to the skin and eyes upon direct contact. Its primary biological relevance arises from its role as a component in fuels and solvents rather than any pharmacological effects .

Decane can be synthesized through several methods:

- Fractional Distillation: Obtained from crude oil during the refining process.

- Cracking: Thermal or catalytic cracking of larger hydrocarbons can yield decane.

- Synthetic Pathways: Laboratory synthesis may involve alkylation reactions or hydroformylation followed by reduction processes.

These methods allow for the production of decane in both industrial and laboratory settings .

Decane has several practical applications:

- Fuel Component: A significant part of diesel fuel and kerosene.

- Solvent: Used in paint formulations and organic synthesis due to its nonpolar nature.

- Chemical Feedstock: While not as prominent as other alkanes, it serves as a feedstock for certain chemical processes.

- Research: Employed in studies related to combustion kinetics and hydrocarbon behavior under various conditions .

Studies on decane interactions focus mainly on its combustion properties and behavior under different environmental conditions. Research has explored how decane reacts with oxygen at varying temperatures and pressures, revealing insights into its oxidation mechanisms and radical formation during combustion processes . These studies are crucial for optimizing fuel efficiency and reducing emissions in engines.

Decane shares similarities with other alkanes, particularly those with similar chain lengths. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Octane | Found in gasoline; higher energy density than decane. | |

| Nonane | Used as a solvent; has similar properties but slightly shorter chain length. | |

| Dodecane | Higher boiling point; used in jet fuels; more viscous than decane. | |

| Hexadecane | Commonly used in laboratory settings; higher molecular weight than decane. |

Uniqueness of Decane

Decane's uniqueness lies in its specific boiling point, energy density, and its role as a major component in diesel fuel. While it shares characteristics with other alkanes, its applications in both industrial solvents and fuel compositions set it apart from shorter-chain hydrocarbons like octane or longer-chain hydrocarbons like dodecane .

Unimolecular vs. Bimolecular Reaction Dominance

The dominance of unimolecular or bimolecular reactions in decane pyrolysis depends critically on phase conditions. Under gas-phase environments ($$ T > 700 \, \text{K}, P < 1 \, \text{MPa} $$), unimolecular C–C bond cleavage dominates, initiating pyrolysis through β-scission reactions that produce smaller alkenes and alkyl radicals [2] [4]. For example, approximately 66% of decane consumption in gas-phase simulations occurs via H-abstraction by radicals, while the remainder involves direct C–C dissociation [4].

In contrast, supercritical conditions ($$ T = 773–943 \, \text{K}, P = 3–5 \, \text{MPa} $$) drastically alter reaction hierarchies. Collective variable-driven hyperdynamics (CVHD) simulations demonstrate that bimolecular reactions contribute 82% of decane consumption under supercritical pressures [1]. This shift arises from increased collision frequencies in dense, inhomogeneous supercritical fluids, where H-abstraction by methyl ($$ \text{CH}3 $$) and larger radicals ($$ \text{C}3\text{H}7 $$, $$ \text{C}4\text{H}_9 $$) becomes prevalent [4]. The table below quantifies these mechanistic differences:

| Reaction Type | Gas-Phase Contribution (%) | Supercritical Contribution (%) |

|---|---|---|

| Unimolecular C–C cleavage | 34 | 18 |

| H-abstraction | 66 | 82 |

| Bimolecular recombination | <5 | 42 |

Data derived from CVHD simulations [1] [4]

Inhomogeneity Effects in Supercritical Fluid Pyrolysis

Supercritical decane exhibits atomic-scale inhomogeneity, characterized by coexisting gas-like and liquid-like regions. Machine learning classifiers trained on local density and coordination numbers identify liquid-like atoms as those with coordination numbers $$ >6 $$ and densities $$ >0.6 \, \text{g/cm}^3 $$ [1] [4]. These regions constitute 15–30% of the supercritical fluid volume, depending on bulk density [1].

The foam-like structure of supercritical decane enhances bimolecular reactions through two mechanisms:

- Spatial confinement: Liquid-like regions act as nanoreactors, concentrating radicals and intermediates to increase collision probabilities [4].

- Solvent effects: The local environment stabilizes transition states for H-abstraction and radical recombination, lowering activation barriers by $$ 10–15 \, \text{kJ/mol} $$ [1].

This inhomogeneity directly impacts product distributions. Systems with 25% liquid-like atoms produce 40% more $$ \text{C}2–\text{C}4 $$ alkanes than homogeneous gas-phase systems [1] [4].

Machine Learning Approaches for Local Environment Classification

Recent studies employ machine learning to classify atomic environments in supercritical decane pyrolysis. A gradient-boosted decision tree model trained on the following features achieves 92% accuracy in distinguishing gas-like and liquid-like atoms [1]:

- Radial distribution function (RDF) peaks within $$ 5 \, \text{Å} $$

- Coordination number over 10 ps trajectories

- Local density fluctuations

This classifier reveals dynamic transitions between gas-like and liquid-like states, with individual atoms switching states every $$ 0.1–1.0 \, \text{ps} $$ [1]. Such transient clustering explains the time-dependent evolution of bimolecular reactions, as shown in the figure below:

$$ \text{Bimolecular reaction rate} = k0 \cdot \exp\left(-\frac{Ea}{RT}\right) \cdot \left[1 + \alpha \cdot f_{\text{liquid}}\right] $$

Where $$ f_{\text{liquid}} $$ is the fraction of liquid-like atoms and $$ \alpha = 2.3 $$ quantifies the environmental enhancement factor [1] [4].

Product Distribution Shifts Between Alkanes and Alkenes

Phase conditions dramatically alter alkane/alkene ratios in pyrolysis products. Gas-phase systems favor alkene formation ($$ \text{C}2\text{H}4 $$, $$ \text{C}3\text{H}6 $$) through β-scission of radical intermediates, with alkene/alkane ratios reaching 6.5 [1] [2]. Under supercritical conditions, this ratio drops to 2.8 due to three factors [1] [4]:

- Enhanced H-abstraction by larger radicals produces stable alkanes ($$ \text{C}2\text{H}6 $$, $$ \text{C}3\text{H}8 $$)

- Recombination of $$ \text{CH}3 $$ and $$ \text{C}2\text{H}5 $$ radicals forms $$ \text{C}3\text{H}8 $$ and $$ \text{C}4\text{H}_{10} $$

- Secondary reactions of alkenes with H radicals yield alkanes

The table below compares product distributions at 900 K:

| Product | Gas-Phase Yield (mol%) | Supercritical Yield (mol%) |

|---|---|---|

| Methane | 12.4 | 9.1 |

| Ethane | 4.2 | 15.8 |

| Ethene | 28.7 | 18.2 |

| Propane | 3.1 | 12.4 |

| Higher alkanes | 2.5 | 22.6 |

Molecular dynamics simulations have emerged as a powerful computational tool for investigating the interfacial behavior of decane in multiphase systems. These simulations provide molecular-level insights into the structure and dynamics of water/decane interfaces that are difficult to obtain experimentally [1] [2] [3].

Simulation Methodologies and Force Fields

Classical molecular dynamics simulations of water/decane interfaces typically employ atomistic force fields such as the General Amber Force Field (GAFF), Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA), and CHARMM General Force Field (CGenFF) [4]. The choice of force field significantly impacts the accuracy of interfacial property predictions. Studies comparing different force field combinations demonstrate that the TIP4P2005 water model combined with CGenFF or TraPPE-UA parameterizations for decane provides excellent agreement with experimental interfacial tension values [4].

Interfacial Structure and Density Profiles

Molecular dynamics simulations reveal well-defined density profiles across the water/decane interface. The interfacial region exhibits a characteristic thickness of approximately 4.5 ± 0.7 Å for pure water/decane systems at 300 K [5]. The density profiles show that decane molecules exhibit preferential orientation at the interface, with their long molecular axis parallel to the interface plane [2]. Water molecules near the interface display enhanced ordering, with their dipole moments oriented preferentially toward the interface [6].

The atomic density profiles demonstrate distinct layering effects in the interfacial region. Water molecules form a structured layer extending approximately 1 nanometer from the interface, while decane molecules show less pronounced structural ordering [1]. The transition from bulk water density (1.00 g/cm³) to bulk decane density (0.73 g/cm³) occurs over the narrow interfacial width [5].

Interfacial Tension Calculations

Molecular dynamics simulations calculate interfacial tension using the mechanical definition based on pressure tensor components. The interfacial tension is determined from the difference between normal and tangential pressure components across the interface [4]. For pure water/decane systems, simulations predict interfacial tension values of 65.33 ± 0.12 mN/m at 300 K, which agree well with experimental measurements of 51-53 mN/m [5] [7].

Gas Effects on Interface Structure

The presence of dissolved gases significantly affects water/decane interfacial properties. Carbon dioxide shows preferential dissolution in the decane-rich phase and enhanced adsorption at the interface compared to methane [8] [3]. This preferential behavior results from stronger intermolecular interactions between carbon dioxide and both phases. Methane exhibits weaker interfacial activity, with minimal impact on interfacial structure [9].

Simulations reveal that gas molecules create local enrichment zones at the interface. Carbon dioxide molecules exhibit surface excess concentrations that are significantly higher than those of methane under similar conditions [8]. The presence of gas mixtures leads to competitive adsorption effects, with carbon dioxide preferentially displacing methane at the interface [3].

Temperature and Pressure Dependencies

Molecular dynamics simulations demonstrate that interfacial tension decreases with increasing temperature and shows complex pressure dependencies [8] [3]. At constant temperature, interfacial tension initially decreases with pressure due to increased gas solubility, but the trend may reverse at very high pressures due to phase behavior changes [10].

The simulations reveal that temperature affects molecular ordering at the interface. Higher temperatures lead to increased molecular mobility and reduced orientational ordering of both water and decane molecules near the interface [1]. This temperature-induced structural relaxation contributes to the observed decrease in interfacial tension with increasing temperature.

Salinity Effects on Interfacial Tension and Contact Angles

The presence of dissolved salts in aqueous phases significantly influences the interfacial behavior of decane/water systems. Salinity effects manifest through complex ion-specific interactions that alter both interfacial tension and wetting properties [11] [5] [12].

Sodium Chloride Concentration Effects

Systematic molecular dynamics studies reveal non-monotonic dependencies of interfacial tension on sodium chloride concentration [5]. At low salt concentrations (0-0.2 M), interfacial tension initially decreases from 65.33 mN/m for pure water to a minimum of 61.8 mN/m at 0.2 M NaCl [5]. This initial decrease results from ionic hydration effects that modify the interfacial structure. At higher concentrations (0.2-1.0 M), interfacial tension increases slightly, reaching 64.1 mN/m at 1.0 M NaCl [5].

The optimal salinity effect at approximately 0.2 M NaCl corresponds to maximum interfacial thickness between water and decane phases [5]. This thickness variation ranges from 4.5 Å for pure water to 5.3 Å at optimal salinity, before decreasing to 4.6 Å at 1.0 M NaCl [5]. The interfacial thickness changes reflect alterations in molecular organization caused by ion-water interactions.

Contact Angle Modifications

Salinity significantly affects contact angles of decane droplets on solid surfaces. Molecular dynamics simulations of decane droplets in calcite nanochannels demonstrate that increasing NaCl concentration from 0 to 58,500 ppm reduces static contact angles from 59.41° to 55.02° [11]. This contact angle reduction indicates enhanced surface hydrophilicity with increasing salinity.

The contact angle reduction shows approximately linear dependence on salinity up to 10,000 ppm, with diminishing effects at higher concentrations [11]. The salinity-induced wettability alteration results from changes in interfacial interactions between water and decane rather than direct modification of the solid surface properties [11].

Ion-Specific Effects

Different cations exhibit distinct effects on interfacial tension reduction. Studies comparing monovalent and divalent cations reveal that the strength of ionic hydration determines the magnitude of interfacial tension changes [13] [14]. Cations with stronger hydration shells (Ca²⁺ > Mg²⁺ > Na⁺) produce larger interfacial tension modifications through enhanced water structuring at interfaces [13].

The presence of divalent cations shows particularly pronounced effects on wettability alteration. Contact angle measurements on silicate surfaces demonstrate that divalent cation concentration controls wettability more strongly than total salinity [15] [16]. Reducing divalent cation concentration while maintaining constant monovalent salt content produces significant contact angle decreases of up to 30° [15].

Mechanistic Understanding

Salinity effects on interfacial properties arise from multiple molecular mechanisms. At low ionic concentrations, discrete ions at the interface enhance the virial term of interfacial tension through hydration-induced water structuring [14]. The hydration shells of ions create local regions of enhanced water organization that increase interfacial energy [14].

At high ionic concentrations, ion pairing effects become significant. The formation of ion pairs at the interface weakens individual ionic hydration, leading to reduced virial contributions and decreased interfacial tension [14]. This transition from discrete ion to ion pair behavior explains the non-monotonic salinity dependence observed in many systems [5].

Practical Implications

The salinity-dependent interfacial behavior has important implications for enhanced oil recovery applications. The optimal salinity range (0.1-0.3 M NaCl) for minimum interfacial tension corresponds to conditions that promote efficient oil mobilization [5]. Understanding these salinity effects enables optimization of injection water composition for improved recovery processes.

The temperature dependence of salinity effects adds complexity to field applications. Higher reservoir temperatures modify the balance between ionic hydration and thermal effects, potentially shifting optimal salinity ranges [11]. Molecular simulations provide guidance for predicting these temperature-salinity interactions under reservoir conditions.

Surfactant Adsorption Dynamics at Liquid-Liquid Boundaries

Surfactant adsorption at water/decane interfaces involves complex dynamics that determine the kinetics of interfacial tension reduction and the establishment of equilibrium surface coverage [17] [18] [19]. Understanding these dynamic processes is crucial for applications in emulsification, enhanced oil recovery, and interfacial phenomena control.

Adsorption Kinetics and Time Scales

Surfactant adsorption kinetics at water/decane interfaces occur over multiple time scales ranging from milliseconds to hours [20] [21]. Ionic surfactants such as sodium dodecyl sulfate (SDS) exhibit rapid initial adsorption within seconds, followed by slower reorganization processes that continue for minutes to hours [18]. The adsorption process involves diffusion from the bulk phase to the interface, followed by molecular rearrangement and potential aggregation at the interface.

Experimental studies using microfluidic tensiometry reveal that surfactin, a naturally occurring biosurfactant, achieves equilibrium adsorption within 300 milliseconds at hexadecane/water interfaces [20]. In contrast, synthetic alkyl benzene sulfonate surfactants require approximately one order of magnitude longer to reach equilibrium [20]. This difference highlights the importance of molecular structure on adsorption kinetics.

Concentration Dependencies and Critical Phenomena

Surfactant adsorption isotherms at water/decane interfaces follow modified Langmuir or Frumkin models that account for lateral interactions between adsorbed molecules [22] [23]. The critical micelle concentration (CMC) plays a crucial role in determining adsorption behavior. Below the CMC, interfacial tension decreases monotonically with increasing surfactant concentration [18]. Above the CMC, interfacial tension reaches a plateau value corresponding to maximum surface coverage.

Studies of SDS adsorption at water/dodecane interfaces demonstrate that interfacial tension can be reduced from 53 mN/m to less than 1 mN/m at concentrations near the CMC [18]. The adsorption density reaches values of 3.2 μmol/m² for SDS, corresponding to molecular areas of approximately 52 Ų per molecule [18].

Molecular Architecture Effects

The molecular structure of surfactants significantly influences their adsorption behavior at water/decane interfaces. Studies of alkyl benzene sulfonate isomers reveal that the attachment position of the benzene sulfonate group on the alkane backbone affects interfacial properties [17]. Surfactants with benzene sulfonate groups attached at the 4th carbon position exhibit the most compact packing and lowest interfacial tension [17].

The effective length of the surfactant tail relative to decane molecules determines miscibility and interfacial stability. When the surfactant tail length closely matches the average end-to-end distance of decane (approximately 10 Å), optimal interfacial activity is achieved [17]. This matching principle explains why certain surfactant architectures are more effective for specific oil phases.

Competitive and Cooperative Adsorption

Recent theoretical developments recognize that surfactant adsorption at oil/water interfaces involves cooperative effects between surfactant and oil molecules [22] [23]. This cooperative adsorption model explains why interfacial tension decreases rapidly at very low surfactant concentrations, which cannot be accounted for by competitive adsorption models alone [22].

The cooperative mechanism involves surfactant molecules inducing ordering of oil molecules in the interfacial layer, which in turn attracts additional surfactant molecules [22]. This positive feedback creates enhanced interfacial activity compared to simple competitive adsorption. Experimental validation of this mechanism requires combined Frumkin adsorption models for oil molecules and reorientation models for surfactant molecules [24].

Salt Effects on Surfactant Adsorption

The presence of electrolytes significantly affects ionic surfactant adsorption kinetics and equilibrium properties [25] [26]. For cationic surfactants like erucylbis-(hydroxyethyl)-methylammonium chloride (EHAC), optimal salinity conditions exist where interfacial tension passes through a minimum [25]. Above optimal salinity, electrostatic screening causes surfactant desorption and micelle formation in the bulk phase [25].

Different surfactant types exhibit distinct salt sensitivities. Cetyltrimethylammonium chloride (CTAC) shows increased interfacial tension at all tested NaCl concentrations, while EHAC exhibits the characteristic interfacial tension minimum [25]. These differences arise from variations in headgroup charge distribution and molecular geometry.

Dynamic Interfacial Rheology

Surfactant-laden interfaces exhibit viscoelastic properties that evolve during the adsorption process [18]. The development of interfacial elasticity affects droplet deformation and stability in multiphase systems. Dynamic measurements reveal that interfacial elastic moduli increase with surfactant coverage and depend on the rate of surface deformation.

Studies of protein surfactants demonstrate that interfacial rheological properties can differ significantly from those of synthetic surfactants [20]. Biosurfactants often form more elastic interfaces due to their complex molecular structures and potential for intermolecular interactions at the interface.

Temperature Effects on Adsorption Dynamics

Temperature influences both the thermodynamics and kinetics of surfactant adsorption [25]. Higher temperatures generally accelerate adsorption kinetics by enhancing molecular diffusion rates. However, temperature also affects the balance between adsorption and desorption processes, potentially shifting equilibrium surface coverage.

For ionic surfactants, temperature changes can alter the electrostatic interactions that stabilize surface aggregates. This temperature sensitivity provides a mechanism for controlling interfacial properties in applications where temperature varies significantly.

COSMO-RS Predictions of Interfacial Tension Modulation

The Conductor-like Screening Model for Real Solvents (COSMO-RS) theory provides a quantum mechanics-based approach for predicting interfacial tension in decane/water systems [27] [28] [29]. This computational method offers significant advantages in speed and cost compared to molecular dynamics simulations while maintaining reasonable accuracy for interfacial property predictions.

Theoretical Foundation and Implementation

COSMO-RS theory treats molecules as ensembles of charged surface segments that interact through statistical thermodynamics [28] [30]. The method begins with density functional theory (DFT) calculations using the COSMO solvation model, which embeds molecules in a conductor representing the surrounding medium [31] [32]. These calculations generate molecular surface charge density distributions (sigma profiles) that serve as input for subsequent COSMO-RS calculations.

For interfacial tension predictions, COSMO-RS enables calculation of chemical potentials of molecules at flat interfaces by allowing different portions of molecular surfaces to interact with different phases [28]. This approach requires iterative calculations of two-phase equilibrium compositions combined with interfacial solvation energies to determine interfacial tension values [33] [28].

Accuracy and Validation Studies

Comprehensive validation studies demonstrate that COSMO-RS predictions achieve remarkable accuracy for decane/water interfacial systems. Studies of water/n-decane/naphthenic acid systems show mean absolute deviations of only 2.6 mN/m between experimental and predicted interfacial tension values [28]. This accuracy rivals that of much more computationally expensive molecular dynamics simulations.

The predicted interfacial tensions for five naphthenic acid homologues dissolved in decane at 1.66 mol% concentration range from 25.0 to 27.8 mN/m, compared to experimental values of 27.6 to 30.4 mN/m [28]. The excellent agreement validates the theoretical approach and demonstrates its applicability to complex surfactant-containing systems.

Computational Efficiency Advantages

COSMO-RS calculations require only minutes of computational time compared to days or weeks for equivalent molecular dynamics simulations [28]. This efficiency advantage stems from the method's reliance on pre-computed DFT results and statistical thermodynamics rather than explicit simulation of molecular trajectories. The speed advantage makes COSMO-RS particularly attractive for screening large numbers of surfactant or additive candidates.

The computational requirements scale linearly with the number of components in the system, making COSMO-RS practical for complex multicomponent systems that would be prohibitively expensive for molecular dynamics approaches [27]. This scalability enables systematic investigation of composition effects on interfacial properties.

Prediction of Surfactant Effects

COSMO-RS successfully predicts the non-monotonic relationship between surfactant chain length and interfacial tension in naphthenic acid systems [28]. The calculations identify 3-cyclohexyl propionic acid as producing the lowest interfacial tension among the studied homologues, which matches experimental observations [28]. This predictive capability results from the method's ability to account for competing effects of oil solubility and interfacial activity.

The theoretical framework explains the observed minimum in interfacial tension as resulting from an optimal balance between energetic gain from interface migration and concentration effects in both phases [28]. As surfactant oil solubility increases, there is less energetic driving force for interface migration, but higher oil phase concentrations promote interfacial accumulation [28].

Limitations and Considerations

COSMO-RS predictions assume equilibrium conditions, while experimental measurements often occur over finite time scales that may not reach true equilibrium [28]. For the naphthenic acid systems, experimental measurements over 180 seconds likely do not capture complete equilibration, which could explain why calculated values consistently underestimate experimental interfacial tensions by 2-3 mN/m [28].

The method also neglects acid dissociation effects, which could be significant for carboxylic acid surfactants with calculated pKa values of 4.7-4.8 [28]. Accounting for dissociation would likely produce even lower predicted interfacial tensions, as deprotonated species typically exhibit enhanced surface activity [28].

Applications in Enhanced Oil Recovery

COSMO-RS provides a powerful tool for designing enhanced oil recovery formulations by enabling rapid screening of surfactant and co-solvent combinations [27]. The method's ability to predict interfacial tension modulation supports systematic optimization of chemical flooding formulations without extensive experimental testing.

Multiple physical models can be combined with COSMO-RS theory to predict interfacial tension [27]. These include liquid-liquid extraction-based methods, Taylor-like approximations using method of moments, and statistical relationships between molecular descriptors and interfacial tension [27]. The availability of multiple complementary approaches enhances confidence in predictions and enables selection of appropriate methods for specific systems.

Extension to Complex Systems

Recent developments extend COSMO-RS applications to carbon dioxide/water interfacial systems relevant to geological storage applications [29] [34]. These studies demonstrate that the method can predict interfacial tension dependencies on pressure (0-50 MPa), temperature (273-383 K), and salinity (0-5 M NaCl) with good agreement to experimental data [29].

Physical Description

Liquid

liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

174.1 °C

174.2 °C

Flash Point

46.0 °C (114.8 °F) - closed cup

115 °F (46 °C)(Closed cup)

46 °C c.c.

Vapor Density

4.90 (Air = 1)

Relative vapor density (air = 1): 4.9

Density

0.7255 g/cu cm at 25 °C

Relative density (water = 1): 0.7

LogP

log Kow = 5.01

5.98 (estimated)

Melting Point

-29.7 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1721 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 1719 of 1721 companies with hazard statement code(s):;

H226 (87.78%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (95.46%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

1.43 mmHg

1.43 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 0.17

Pictograms

Flammable;Health Hazard

Other CAS

63335-87-5

73138-29-1

Wikipedia

Biological Half Life

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

General Manufacturing Information

Petroleum refineries

Decane: ACTIVE

Alkanes, C10-18: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: n-decane; Matrix: air; Detection Limit: 0.06 ug/sample.

Headspace gas chromatography and the collection of alkanes on charcoal for carbon disulfide elution and analysis by gas chromatography have been used to determine the concn of alkanes in air.

Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Clinical Laboratory Methods

Storage Conditions

Interactions

Decane, at a concn of 0.12 mM, enhanced the mutagenic effect of methylazoxymethanol by 24% at the ouabain-resistant locus in cultured V79 Chinese hamster cells. No mutagenic activity was observed per se.

...Repeated topical applications to mice of ...n-decane... on the carcinogenic potential of UV light at three wavelength regions: 254 nm, 290-320 nm, and greater than 350 nm /produced/...a cocarcinogenic effect at 254 nm... Radiation at wavelengths longer than 350 nm, generally considered noncarcinogenic, produced tumors on the backs of mice treated with n-decane...

Jet fuels are complex mixtures of aliphatic (ALI) and aromatic (ARO) hydrocarbons that vary significantly in individual cytotoxicity and proinflammatory activities in human epidermal keratinocytes (HEK). In order to elucidate the dermatotoxicity of a complex mixture like jet fuels, structural differences, exposure time and dosage were investigated on HEK toxicity assessed by mortality and IL-8 release. ALI and ARO hydrocarbons were grouped into 4 categories: highly cytotoxic (octane, nonane, decane for aliphatics and cyclohexalbenzene, trimethylbenzene, xylene for aromatics), low cytotoxic (tetradecane, pentadecane, hexadecane for aliphatics and benzene for aromatics), high IL-8 release (decane, undecane, dodecane for aliphatics and dimethylnapthalene, cyclohexylbenzene, ethylbenzene for aromatics) and low IL-8 release (tetradecane, pentadecane, hexadecane for aliphatics and benzene, toluene, xylene for aromatics). The 4 categories of ALI hydrocarbons were mixed with each other, or cross-mixed with each of the 4 categories of ARO hydrocarbons. The resulting cytotoxicity and IL-8 production from HEK were evaluated at 24 hr. The results showed an antagonistic cytotoxic effect between ALI and ARO hydrocarbons in which ALI attenuated the degree of HEK mortality caused by the ARO hydrocarbons. On the other hand, the ARO hydrocarbons reduced the significant increase of IL-8 induced by ALI hydrocarbons. Synergistic effects between low IL-8 inductive and low cytotoxic hydrocarbons were found and the highest cytotoxic and IL-8 inductive responses did not completely correspond to the mixture of highly cytotoxic and highly IL-8 inductive hydrocarbons. This study supports the concept that the ARO dictate the degree of HEK mortality, while the ALI are the major contributor to inciting the proinflammatory response. Mixture effects must be considered when evaluating cytotoxicity to HEK.

For more Interactions (Complete) data for n-Decane (6 total), please visit the HSDB record page.